molecular formula C15H18N4O2 B2900392 1-(2,3-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1105222-22-7

1-(2,3-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2900392
CAS RN: 1105222-22-7
M. Wt: 286.335
InChI Key: NHESUDKOJBUDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic compound with potential applications in scientific research. This compound is also known as DPU-1, and it belongs to the class of urea derivatives. The molecular formula of DPU-1 is C18H20N4O2, and its molecular weight is 324.38 g/mol. DPU-1 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of DPU-1 involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 is overexpressed in many cancer types, and its inhibition has been shown to have anti-cancer effects. DPU-1 binds to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
DPU-1 has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a mechanism that prevents cells from dividing and proliferating. DPU-1 has also been shown to induce DNA damage in cancer cells, which is a mechanism that triggers apoptosis. In addition, DPU-1 has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and immune responses. These findings suggest that DPU-1 has potential as a therapeutic agent for cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

DPU-1 has several advantages and limitations for lab experiments. One of the advantages is its high potency and specificity for CK2 inhibition. This allows for the use of lower concentrations of DPU-1 in experiments, which reduces the risk of off-target effects. Another advantage is its stability and solubility in various solvents, which allows for easy handling and preparation. However, one of the limitations of DPU-1 is its relatively high cost compared to other CK2 inhibitors. This may limit its use in large-scale experiments or screening assays.

Future Directions

There are several future directions for the use of DPU-1 in scientific research. One direction is the development of DPU-1 derivatives with improved potency and selectivity for CK2 inhibition. This may lead to the discovery of more effective therapeutic agents for cancer and inflammatory diseases. Another direction is the investigation of the synergistic effects of DPU-1 with other anti-cancer agents, such as chemotherapy drugs or immunotherapies. This may lead to the development of combination therapies that have enhanced efficacy and reduced toxicity. Moreover, the use of DPU-1 in animal models of cancer and inflammatory diseases may provide valuable insights into its in vivo efficacy and safety. Overall, DPU-1 has potential as a valuable tool in scientific research and as a therapeutic agent for various diseases.

Synthesis Methods

DPU-1 can be synthesized using various methods, including the reaction of 2-aminopyridazine with 2-(2-bromoethyl)-3,3-dimethylcyclohexanone, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. Another method involves the reaction of 2-(2-bromoethyl)-3,3-dimethylcyclohexanone with 2-aminopyridazine, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. These methods have been optimized to obtain high yields of DPU-1.

Scientific Research Applications

DPU-1 has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DPU-1 has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress. Moreover, DPU-1 has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. These findings suggest that DPU-1 has potential as a therapeutic agent for cancer treatment.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-5-3-6-13(12(11)2)18-15(21)16-9-10-19-14(20)7-4-8-17-19/h3-8H,9-10H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHESUDKOJBUDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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